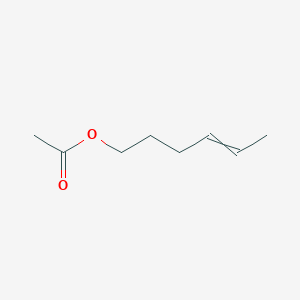
N-(2,6-Diethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Diethylphenyl)pyrrolidine is an organic compound with the molecular formula C14H21N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2,6-diethylphenyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diethylphenyl)pyrrolidine typically involves the reaction of 2,6-diethylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and may include purification steps such as distillation or crystallization to obtain the desired product .
化学反应分析
Types of Reactions: N-(2,6-Diethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives on the aromatic ring.
科学研究应用
N-(2,6-Diethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of N-(2,6-Diethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
相似化合物的比较
Pyrrolidine: The parent compound, a simple five-membered nitrogen heterocycle.
N-Phenylpyrrolidine: Similar structure but with a phenyl group instead of a 2,6-diethylphenyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine
Uniqueness: N-(2,6-Diethylphenyl)pyrrolidine is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications .
属性
CAS 编号 |
81506-13-0 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC 名称 |
1-(2,6-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-12-8-7-9-13(4-2)14(12)15-10-5-6-11-15/h7-9H,3-6,10-11H2,1-2H3 |
InChI 键 |
QXMPRXXNYZVECQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


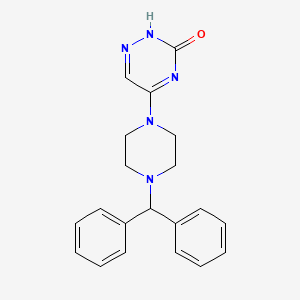
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
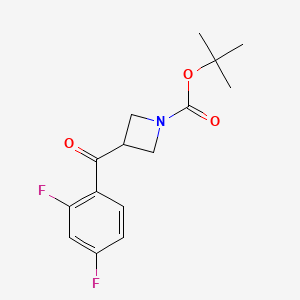
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
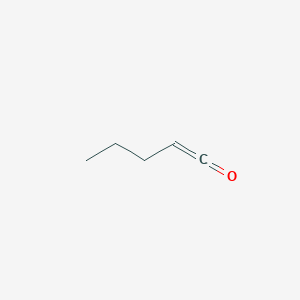
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
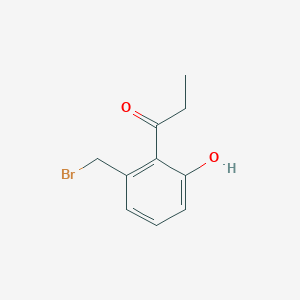
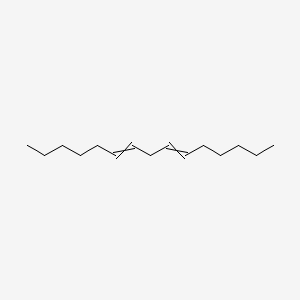
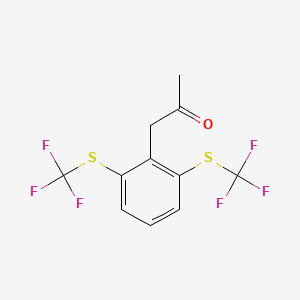
![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
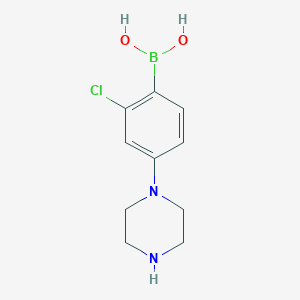
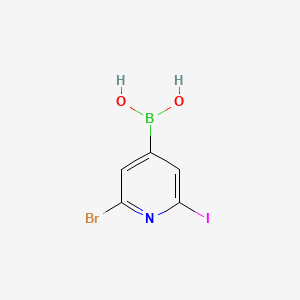
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
